
Isoursodeoxycholic acid
Übersicht
Beschreibung
Isoursodeoxycholic acid is a bile acid derivative, specifically a 3β-epimer of ursodeoxycholic acid. It is a secondary bile acid formed through the epimerization of ursodeoxycholic acid in vivo. This compound has been studied for its potential therapeutic effects, particularly in the treatment of liver diseases and cholestasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoursodeoxycholic acid typically begins with the preparation of the methyl ester of ursodeoxycholic acid. This ester is then subjected to various chemical reactions to achieve the desired epimerization. One common method involves boiling the acid in methanol in the presence of hydrochloric acid to form the methyl ester, which is then treated with specific reagents to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of electrochemical methods for higher stereoselectivity and environmental friendliness. For instance, the electroreduction of 7-ketone lithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, or N-methyl-2-pyrrolidone as stereoselectivity additives has been shown to produce high yields of this compound .
Analyse Chemischer Reaktionen
Metabolic Epimerization to UDCA
IsoUDCA undergoes enzymatic epimerization to UDCA in vivo, mediated by hepatic and intestinal enzymes:
Key Findings :
-
Serum isoUDCA concentrations reach 1.37 ± 0.79 µmol/L in primary biliary cirrhosis patients after UDCA administration .
Conjugation Reactions
IsoUDCA forms conjugates with amino acids and glucuronic acid, altering its solubility and bioactivity:
Key Data :
Stability and Decomposition
IsoUDCA demonstrates thermal stability up to 200°C, with decomposition pathways distinct from UDCA:
Parameter | Value | Method | Reference |
---|---|---|---|
Melting Point | 158–160°C | Differential Scanning Calorimetry | |
Thermal Decomposition | Exothermic peak at 380°C | TGA/DTA |
Mechanism :
-
Decomposition involves aliphatic chain breakdown (CO₂, CH₄ release) followed by aromatic moiety degradation .
Pharmacological Interactions
IsoUDCA modulates bile acid homeostasis and exhibits cytoprotective effects:
Interaction | Effect | Model | Reference |
---|---|---|---|
UDCA Competition | Reduces UDCA hydrophobicity and cytotoxicity | HepG2 cells | |
Cholestasis Alleviation | Improves bile flow in cholestatic rats | Bile duct-ligated rat model |
Key Insight :
Wissenschaftliche Forschungsanwendungen
Cholestatic Liver Diseases
IsoUDCA has been studied for its role in managing cholestatic liver diseases. A clinical study indicated that isoUDCA was well-tolerated and led to significant increases in bile acid concentrations, suggesting enhanced bile flow and liver function improvement .
Hepatoprotection
In a study involving human hepatoblastoma cell lines, isoUDCA demonstrated cytoprotective effects against ethanol-induced damage . This suggests its potential application in conditions characterized by hepatocellular injury.
Metabolic Disorders
IsoUDCA's role in metabolism is being investigated for conditions such as obesity and diabetes. Preliminary findings indicate that it may influence glucose metabolism and energy expenditure, although further research is needed to confirm these effects .
Case Study 1: Long-term Administration
A study involving six healthy male subjects administered isoUDCA over one week revealed no adverse effects on liver function tests. Bile acid concentrations increased significantly, indicating good absorption and potential therapeutic efficacy .
Case Study 2: Chronic Cholestatic Liver Disease
In patients with chronic cholestatic liver disease treated with UDCA, the appearance of isoUDCA was noted, suggesting a metabolic conversion that could enhance treatment outcomes. The study highlighted the importance of measuring isoUDCA levels to understand its biological role better .
Data Tables
Wirkmechanismus
Isoursodeoxycholic acid exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It helps regulate cholesterol levels by reducing the rate of cholesterol absorption in the intestine and promoting the dissolution of cholesterol-rich gallstones. Additionally, it replaces more toxic bile acids in the bile acid pool, thereby reducing their harmful effects on liver cells .
Vergleich Mit ähnlichen Verbindungen
Ursodeoxycholic Acid: The parent compound from which isoursodeoxycholic acid is derived. It is used to treat similar liver conditions but has different stereochemistry.
Chenodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.
Lithocholic Acid: A secondary bile acid with distinct metabolic and toxicological properties compared to this compound.
Uniqueness: this compound is unique due to its specific epimerization at the 3β position, which imparts distinct biochemical properties and therapeutic potential. Its ability to be isomerized back into ursodeoxycholic acid adds to its versatility in therapeutic applications .
Biologische Aktivität
Isoursodeoxycholic acid (isoUDCA) is a bile acid that is a 3β-epimer of ursodeoxycholic acid (UDCA). Its biological activity is significant in various medical contexts, particularly in liver diseases and metabolic disorders. This article synthesizes findings from diverse studies to present a comprehensive overview of isoUDCA's biological activity, including its metabolism, therapeutic applications, and implications in clinical settings.
Metabolism and Formation
IsoUDCA is primarily formed from UDCA through epimerization processes involving intestinal bacteria and liver microsomal enzymes. A study demonstrated that after the administration of UDCA, isoUDCA appeared in the serum of patients with chronic cholestatic liver disease, indicating its metabolic relationship with UDCA. The serum concentrations of isoUDCA were measured at various points during treatment, revealing significant variations based on the underlying liver condition and treatment duration .
Table 1: Serum Concentrations of IsoUDCA
Patient Group | Serum Concentration (μmol/L) | Standard Deviation |
---|---|---|
Primary Biliary Cirrhosis | 1.37 | 0.79 |
Primary Sclerosing Cholangitis | 1.25 | 0.91 |
Healthy Controls | 3.87 | 0.44 |
Cytoprotection
IsoUDCA exhibits cytoprotective properties, particularly against ethanol-induced cell injuries in hepatocytes. In vitro studies using human hepatoblastoma cell lines have shown that isoUDCA can mitigate oxidative stress, which is crucial for maintaining liver health . This cytoprotection is attributed to the ability of isoUDCA to modulate cellular signaling pathways involved in inflammation and apoptosis.
Clinical Applications
- Liver Diseases : IsoUDCA has been evaluated for its effectiveness in treating conditions such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). In clinical trials, patients receiving UDCA treatment showed improved liver function tests and a decrease in symptoms associated with cholestasis .
- Barrett's Esophagus : A pilot study involving patients with Barrett's esophagus indicated that high-dose UDCA supplementation led to favorable changes in gastric bile acid composition without significantly altering markers of oxidative DNA damage or apoptosis in the esophageal epithelium . This suggests a potential role for isoUDCA in preventing esophageal cancer by modifying bile acid profiles.
- Niemann-Pick Disease Type C : A case series highlighted the use of UDCA (and by extension isoUDCA) in improving liver dysfunction in patients with Niemann-Pick disease type C, showcasing its therapeutic potential beyond traditional liver diseases .
Table 2: Clinical Outcomes of IsoUDCA Treatment
Condition | Treatment Duration | Outcome |
---|---|---|
Primary Biliary Cholangitis | 4 weeks | Improved serum isoUDCA levels |
Barrett's Esophagus | 6 months | Increased protective bile acids |
Niemann-Pick Disease Type C | Variable | Improved liver function tests |
Safety Profile
IsoUDCA has been reported to be well-tolerated in clinical settings, with minimal side effects observed during studies involving oral administration . Liver function tests remained stable or improved during treatment periods, suggesting a favorable safety profile for long-term use.
Eigenschaften
IUPAC Name |
(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-DNMBCGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318875 | |
Record name | Isoursodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78919-26-3 | |
Record name | Isoursodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78919-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoursodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoursodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isoursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between isoursodeoxycholic acid (isoUDCA) and ursodeoxycholic acid (UDCA)?
A: IsoUDCA is a naturally occurring epimer of UDCA, differing only in the orientation of the hydroxyl group at the C-3 position. [] Significantly, isoUDCA can be metabolized into UDCA within the liver. [] This conversion suggests a potential pro-drug characteristic for isoUDCA. []
Q2: How does the administration of isoUDCA impact the levels of different bile acids in the body?
A: Upon administration, isoUDCA undergoes hepatic first-pass epimerization, converting to UDCA. [] This process leads to UDCA becoming the predominant bile acid in both serum and urine, even when isoUDCA is administered. [] This suggests that the therapeutic benefits observed after isoUDCA administration are likely mediated through its conversion to UDCA. []
Q3: Does the human body produce isoUDCA? If so, how is it formed?
A: Yes, isoUDCA is naturally present in human plasma as a metabolite of UDCA. [] This formation occurs through the epimerization of the 3α-hydroxy group in UDCA to a 3β-hydroxy configuration, a process facilitated by 3β-hydroxysteroid dehydrogenases (HSDs) and 3-oxo-reductases. []
Q4: What is the role of human liver alcohol dehydrogenase γγ isozyme in the metabolism of isoUDCA?
A: The human liver alcohol dehydrogenase γγ isozyme plays a crucial role in isoUDCA metabolism by acting as a 3β-hydroxysteroid dehydrogenase (HSD). [] This enzyme catalyzes the conversion of the 3β-hydroxy group in isoUDCA to a 3α-hydroxy group, effectively transforming it into UDCA. []
Q5: What is the significance of N-acetylglucosamine conjugation in the metabolism of UDCA and isoUDCA?
A: N-acetylglucosamine conjugation represents a major metabolic pathway for both UDCA and isoUDCA. [] This process involves the attachment of N-acetylglucosamine to the bile acids, primarily at the 7β-position for 7β-hydroxy bile acids like UDCA. [] The resulting N-acetylglucosamine conjugates are then predominantly excreted in urine. []
Q6: How do the levels of isoUDCA in the blood relate to liver function?
A: Studies indicate a correlation between blood isoUDCA levels and liver health. [] Specifically, the ratio of isoUDCA to total UDCA (isoUDCA + UDCA) in the blood has been observed to decrease with the progression of liver disease. [] This suggests a potential role for isoUDCA as a biomarker for assessing liver function.
Q7: What enzymes are involved in the interconversion of bile acids like UDCA and isoUDCA?
A: Enzymes belonging to the 17β-hydroxysteroid dehydrogenase (17β-HSD) family play a crucial role in bile acid metabolism, including the interconversion of UDCA and isoUDCA. [] Specifically, 17β-HSD type 10 (17β-HSD10) exhibits activity towards both UDCA and isoUDCA, catalyzing the oxidation of their 7β-hydroxy group. []
Q8: How do dietary interventions, particularly a high-fat diet, impact isoUDCA levels?
A: High-fat diets can disrupt the balance of gut microbiota, potentially influencing bile acid metabolism and levels, including isoUDCA. [] Interestingly, interventions with prebiotics like Lycium Barbarum Polysaccharides (LBP) have demonstrated the ability to modulate gut microbiota composition and restore the balance of bile acids, including isoUDCA, in high-fat diet-induced obese rats. [] This highlights the intricate relationship between diet, gut microbiota, and bile acid metabolism.
Q9: What are the implications of the wide substrate specificity of 17β-HSD10 in the context of isoUDCA metabolism?
A: The broad substrate specificity of 17β-HSD10 enables it to interact with various steroids, including isoUDCA. [] This enzyme possesses a large hydrophobic cleft in its active site, allowing it to accommodate steroids in different orientations and catalyze reactions on different functional groups. [] This suggests a potential role for 17β-HSD10 in regulating the levels of not only isoUDCA but also other steroids, impacting various metabolic pathways.
Q10: Does the gut microbiota play a role in the metabolism of isoUDCA?
A: The gut microbiota plays a significant role in the metabolism of bile acids, and research suggests it might also be involved in isoUDCA metabolism. [, ] Alterations in the composition and function of the gut microbiota, often associated with conditions like alcoholic hepatitis, can affect bile acid metabolism and potentially influence isoUDCA levels. []
Q11: What are the challenges in studying the metabolism and effects of isoUDCA?
A: Studying isoUDCA presents several challenges. One significant hurdle is the rapid conversion of isoUDCA to UDCA in vivo, making it difficult to isolate and study the independent effects of isoUDCA. [] Additionally, the complex interplay between the host and gut microbiota in bile acid metabolism further complicates the investigation of isoUDCA's specific roles and therapeutic potential. [, ] Advanced experimental techniques and comprehensive analytical methods are crucial to overcome these challenges and gain deeper insights into isoUDCA's functions.
Q12: What are the potential future directions for research on isoUDCA?
A12: Future research on isoUDCA could focus on:
- Developing specific inhibitors of the enzymes responsible for isoUDCA-UDCA conversion: This would allow for a more precise investigation of isoUDCA's independent effects. [, ]
- Investigating the impact of targeted interventions on gut microbiota: This could help elucidate the role of the gut microbiome in isoUDCA metabolism and explore potential therapeutic avenues. [, ]
- Conducting clinical trials to directly assess the efficacy and safety of isoUDCA in various liver diseases. []
- Exploring the potential of isoUDCA as a biomarker for diagnosing and monitoring liver disease progression. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.